molecular formula C17H25BrN2O2 B1625401 tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate CAS No. 359877-98-8

tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate

Cat. No.: B1625401
CAS No.: 359877-98-8
M. Wt: 369.3 g/mol
InChI Key: VUVQLTINLBNMJM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-bromobenzylamino substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry intermediates, where the tert-butyl group enhances steric protection and solubility, while the brominated aromatic moiety enables further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-15(8-10-20)19-12-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQLTINLBNMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469543
Record name tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359877-98-8
Record name tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Synthetic Strategies

Boc Protection of Piperidine

The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride). This step is critical to prevent unwanted side reactions during subsequent functionalization. Under mild basic conditions (e.g., triethylamine in dichloromethane), piperidine reacts with Boc anhydride to yield tert-butyl piperidine-1-carboxylate.

Reaction Conditions:

  • Reagents: Boc₂O (1.1 equiv), Et₃N (1.2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C to room temperature (RT)
  • Yield: >95%

4-Position Functionalization

The key challenge lies in introducing the 3-bromobenzylamino group at the 4-position of the piperidine ring. Two predominant methodologies have been developed:

Reductive Amination Route

This approach utilizes tert-butyl 4-oxopiperidine-1-carboxylate as the intermediate. The ketone undergoes reductive amination with 3-bromobenzylamine in the presence of a borohydride reducing agent.

Optimized Protocol:

  • Intermediate Synthesis:
    • Oxidation of tert-butyl piperidine-1-carboxylate using TPAP/NMO in acetonitrile yields the 4-piperidone derivative.
    • Reagents: TPAP (0.1 equiv), NMO (1.5 equiv), CH₃CN, RT, 12 h
    • Yield: 85–90%
  • Reductive Amination:
    • Reagents: 3-Bromobenzylamine (1.2 equiv), NaBH₃CN (1.5 equiv), AcOH (catalytic)
    • Solvent: Methanol, RT, 24 h
    • Yield: 70–75%

Mechanistic Insight:
The reaction proceeds via imine formation followed by selective reduction. Acetic acid protonates the intermediate imine, facilitating nucleophilic attack by the borohydride.

Nucleophilic Substitution Route

For piperidine derivatives pre-functionalized with a leaving group (e.g., hydroxyl or tosylate), direct displacement with 3-bromobenzylamine is feasible.

Protocol:

  • Leaving Group Installation:
    • Conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to the corresponding tosylate using TsCl (1.1 equiv) and Et₃N (1.2 equiv) in DCM.
    • Yield: 92–95%
  • Amine Displacement:
    • Reagents: 3-Bromobenzylamine (2.0 equiv), K₂CO₃ (3.0 equiv)
    • Solvent: DMF, 80°C, 12 h
    • Yield: 55–60%

Challenges:

  • Competing elimination reactions at elevated temperatures
  • Requires excess amine to drive the reaction

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution
Starting Material 4-Oxopiperidine-Boc 4-Tosylpiperidine-Boc
Reaction Time 24–48 h 12–24 h
Yield 70–75% 55–60%
Byproducts Minimal Elimination products
Purification Column chromatography Recrystallization

Key Observations:

  • Reductive amination offers superior yields but requires an additional oxidation step.
  • Nucleophilic substitution is more direct but suffers from lower efficiency due to steric hindrance at the 4-position.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reductive amination step. Under optimized conditions (100°C, 30 min), yields improve to 80–85% while reducing reaction times by 50%.

Photocatalytic Coupling

Inspired by visible-light-mediated C–N bond formation, tert-butyl 4-oxopiperidine-1-carboxylate and 3-bromobenzylamine react in the presence of [Ir(ppy)₃] (1 mol%) under blue LED irradiation.

Conditions:

  • Solvent: Acetonitrile, O₂ atmosphere
  • Time: 10 h
  • Yield: 78%

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl₃):

  • δ 1.44 (s, 9H, Boc CH₃)
  • δ 3.22–3.35 (m, 4H, piperidine H-2, H-6)
  • δ 3.89 (s, 2H, NCH₂C₆H₄Br)
  • δ 7.25–7.45 (m, 4H, aromatic H)

13C NMR (100 MHz, CDCl₃):

  • δ 28.4 (Boc CH₃)
  • δ 79.8 (Boc quaternary C)
  • δ 122.1–131.6 (aromatic C)
  • δ 154.6 (C=O)

HRMS (ESI):

  • Calculated for C₁₇H₂₅BrN₂O₂ [M+H]⁺: 369.1124
  • Found: 369.1121

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized reductive amination products.

Industrial-Scale Considerations

Cost Analysis

Component Reductive Amination Nucleophilic Substitution
3-Bromobenzylamine $12.50/g $12.50/g
NaBH₃CN $8.20/g
K₂CO₃ $0.80/g
Total Cost/g $24.70 $15.80

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation of the piperidine ring or other functional groups can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can lead to the formation of different reduced or oxidized products.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the design and synthesis of new drug candidates for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Piperidine Ring

Bromobenzylamino Derivatives
  • Applications: Likely used in targeted synthesis where controlled reactivity is required .
  • Compound 2: tert-Butyl 4-(N-(4-bromobenzyl)-N-methylamino)piperidine-1-carboxylate (AB6563) Key Difference: The bromine substituent is para- rather than meta-positioned on the benzyl group, altering electronic properties (e.g., resonance effects) and influencing binding interactions in drug discovery contexts .
Fluorinated Benzylamino Analog
  • Compound 3: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6) Key Difference: Fluorine substituents increase electronegativity and metabolic stability compared to bromine. Applications: Preferred in pharmacokinetic optimization due to fluorine’s resistance to oxidative degradation .

Alkyl vs. Aromatic Substituents

  • Compound 4: tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS 142355-81-5) Key Difference: A bromoalkyl chain replaces the benzylamino group, making it a flexible linker for polymer chemistry or prodrug design. Reactivity: The alkyl bromide is more reactive in nucleophilic substitutions than aromatic bromides .
  • Compound 5: tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) Key Difference: The cyanomethyl group introduces a strong electron-withdrawing effect, altering the piperidine ring’s basicity. Applications: Used in nitrile-related transformations, such as hydrolysis to carboxylic acids .

Heterocyclic Modifications

  • Applications: Critical in kinase inhibitor development due to indazole’s pharmacophoric properties .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituent Type Molecular Weight Key Property/Application
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate Not Provided 3-Bromobenzylamino ~370 (estimated) Cross-coupling intermediate
tert-Butyl 4-(N-(3-bromobenzyl)-N-methylamino)piperidine-1-carboxylate N/A (AB6562) N-Methyl-3-bromobenzylamino ~384 (estimated) Sterically hindered intermediate
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 1349716-46-6 3,4-Difluorobenzylamino 326.38 Metabolic stability enhancement
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate 142355-81-5 4-Bromobutyl ~306 (estimated) Alkylating agent
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate 256411-39-9 Cyanomethyl ~224 (estimated) Nitrile functionalization precursor
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 889945-69-1 1H-Indazol-3-yl 301.38 Kinase inhibitor scaffold

Research Findings and Trends

Electronic Effects: Bromine’s polarizability in the benzylamino group enhances electrophilic aromatic substitution rates compared to fluorine analogs, though fluorine improves stability .

Steric Influence : N-Methylation (AB6562) reduces unwanted side reactions but may limit binding in receptor-targeted applications .

Reactivity Hierarchy: Alkyl bromides (e.g., Compound 4) exhibit higher reactivity than aryl bromides in SN2 reactions, while cyanomethyl groups (Compound 5) enable diverse functional group interconversions .

Biological Activity

tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 159635-49-1
  • Molecular Formula : C₁₈H₂₄BrN₃O₂
  • Molar Mass : 384.30 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a bromobenzylamino moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays showed that these compounds could inhibit cell proliferation and promote cell death in various cancer cell lines, although specific data on this compound remains limited .

The proposed mechanisms of action for similar piperidine derivatives include:

  • Inhibition of Protein Kinases : Compounds can inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Apoptotic Pathways : Inducing apoptosis through the activation of caspases and other apoptotic factors.
  • Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA, disrupting replication processes in rapidly dividing cells.

In Vitro Studies

A study focused on the structure-activity relationship (SAR) of piperidine derivatives found that modifications in the side chains significantly affected their biological activity. The presence of bromine in the benzyl group was associated with enhanced potency against certain cancer cell lines .

In Vivo Studies

While detailed in vivo studies specifically on this compound are sparse, related compounds have shown promising results in animal models. For example, compounds with similar structures were able to reduce tumor size in xenograft models, indicating potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
MechanismInhibition of protein kinases; modulation of apoptosis

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Bromobenzylamine coupling : React the Boc-protected piperidine with 3-bromobenzylamine via nucleophilic substitution or reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane is commonly used for reductive amination to minimize side reactions .

  • Critical Parameters : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), piperidine ring protons (δ 1.5–3.5 ppm), and aromatic protons from the 3-bromobenzyl moiety (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 369.1 (C₁₇H₂₄BrN₂O₂⁺) .
  • X-ray Crystallography : Optional for absolute configuration confirmation using SHELXL for refinement .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring in this compound?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., Boc) to control substitution sites. For example, lithiation at the 4-position of Boc-piperidine with LDA (lithium diisopropylamide) enables regioselective introduction of electrophiles .
  • Photocatalytic Methods : Visible-light-mediated decarboxylative coupling (e.g., with N-hydroxyphthalimide esters) can selectively modify the benzylamino group without disrupting the Boc protection .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The bromobenzyl group may engage in halogen bonding with receptor residues, while the piperidine ring contributes to hydrophobic interactions .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability and conformational flexibility of the compound in aqueous environments .

Q. What experimental approaches resolve contradictions in reported toxicity or biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Repeat assays (e.g., MTT or apoptosis assays) across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration) to identify context-dependent effects .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products or metabolites that may influence activity. For example, de-Boc hydrolysis under acidic conditions could generate reactive intermediates .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times and collect fractions for offline NMR validation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to enforce stereocontrol at the 4-position .

Application-Oriented Questions

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer :
  • Linker Design : The compound’s piperidine-Boc motif serves as a rigid spacer between E3 ligase ligands (e.g., thalidomide) and target protein binders. The bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .
  • In Vitro Testing : Evaluate PROTAC efficacy in ubiquitination assays (Western blot for polyubiquitin chains) and protein degradation (e.g., cycloheximide chase assays) .

Q. How does the 3-bromobenzylamino group influence pharmacokinetic properties in preclinical studies?

  • Methodological Answer :
  • LogP Measurement : Determine partition coefficients (shake-flask method) to assess lipophilicity. The bromine atom increases LogP, enhancing blood-brain barrier permeability but potentially reducing solubility .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic clearance rates .

Data Analysis & Validation

Q. What analytical techniques validate the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and neutral buffers (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA at 254 nm .
  • Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants (k) and shelf-life predictions .

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning in crystals. Validate with R₁/residual density maps .
  • High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to resolve ambiguous electron density around the bromine atom .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate

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